Zalospirone hydrochloride Zalospirone hydrochloride
Brand Name: Vulcanchem
CAS No.: 114374-97-9
VCID: VC1932809
InChI: InChI=1S/C24H29N5O2.ClH/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24;/h3-9,16-21H,1-2,10-15H2;1H/t16-,17+,18-,19+,20-,21+;
SMILES: C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl
Molecular Formula: C24H30ClN5O2
Molecular Weight: 456.0 g/mol

Zalospirone hydrochloride

CAS No.: 114374-97-9

Cat. No.: VC1932809

Molecular Formula: C24H30ClN5O2

Molecular Weight: 456.0 g/mol

* For research use only. Not for human or veterinary use.

Zalospirone hydrochloride - 114374-97-9

Specification

CAS No. 114374-97-9
Molecular Formula C24H30ClN5O2
Molecular Weight 456.0 g/mol
IUPAC Name (1R,2R,6S,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione;hydrochloride
Standard InChI InChI=1S/C24H29N5O2.ClH/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24;/h3-9,16-21H,1-2,10-15H2;1H/t16-,17+,18-,19+,20-,21+;
Standard InChI Key XQINQMZXDOSBBV-FDPNZRBCSA-N
Isomeric SMILES C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6.Cl
SMILES C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl
Canonical SMILES C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl

Introduction

Chemical Properties and Structure

Molecular Characteristics

Zalospirone hydrochloride possesses distinct chemical properties that define its pharmacological profile. The compound has the molecular formula C24H29N5O2·HCl with a molecular weight of 455.98 g/mol in its hydrochloride salt form . The base compound (zalospirone) has a molecular weight of 419.5 g/mol. Its structural backbone features a complex tetracyclic system with multiple stereocenters.

Physical Characteristics

Table 1: Physical and Chemical Properties of Zalospirone Hydrochloride

PropertyValue
FormulaC24H29N5O2·HCl
Molecular Weight455.98 g/mol
Base FormulaC24H29N5O2
Base Molecular Weight419.5 g/mol
StereochemistryACHIRAL
Defined Stereocenters6/6
E/Z Centers0
Charge0
Elimination Half-life1-4 hours

Pharmacology and Mechanism of Action

Primary Mechanism

Zalospirone functions primarily as a selective partial agonist at serotonin 5-HT1A receptors . This receptor subtype plays a crucial role in regulating mood and anxiety responses by modulating serotonergic activity in the brain. As a partial agonist, zalospirone activates these receptors but with less efficacy than the endogenous neurotransmitter serotonin, potentially providing therapeutic benefits while minimizing adverse effects associated with full agonists.

Comparison with Similar Compounds

Like other azapirones such as buspirone, zalospirone enhances serotonergic activity through its action at 5-HT1A receptors . This mechanism differs from conventional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), which primarily act by blocking serotonin reuptake. The azapirone class of compounds has demonstrated anxiolytic and antidepressant effects with potentially different side effect profiles compared to traditional treatments.

Pharmacokinetics

Zalospirone hydrochloride has a relatively short elimination half-life of 1-4 hours, which necessitates frequent dosing to maintain therapeutic levels . This pharmacokinetic profile influenced the dosing regimen used in clinical trials, where the medication was administered three times daily .

Clinical Research and Development

Major Depression Clinical Trial

A significant placebo-controlled multicenter trial was conducted to evaluate zalospirone's efficacy in treating major depression . This study involved 287 outpatients (mean age 44 years, 55% men, 45% nonfertile women) who met the criteria for unipolar major depression with a minimum 21-item Hamilton Rating Scale for Depression (HAM-D) score of 20 . Participants were randomly assigned to receive 6 weeks of double-blind treatment with either placebo or one of three fixed doses of zalospirone (6, 15, or 45 mg/day), administered three times daily .

Dosing Strategy

The clinical trial utilized a fixed-dose approach rather than a titration strategy, which might have contributed to the tolerability issues observed . The three-times-daily dosing schedule was necessitated by zalospirone's short half-life .

Efficacy in Major Depression

Dose-Response Relationship

The clinical trial results demonstrated a clear dose-response relationship for zalospirone's antidepressant effects . The high dose (45 mg/day) produced statistically significant antidepressant effects compared to placebo from week 2 onward, with a mean improvement (change from baseline) in HAM-D total score of 12.8 versus 8.4 (p < 0.05) at week 6 .

Consistency Across Outcome Measures

Side Effects and Tolerability

Common Adverse Effects

Despite demonstrating significant antidepressant efficacy, the 45 mg/day dose of zalospirone was poorly tolerated by study participants . The most frequently reported adverse effects included:

  • Dizziness (reported in almost half of the patients in the high-dose group)

  • Nausea (reported in almost half of the patients in the high-dose group)

  • Gastrointestinal symptoms (similar to those seen with other serotonin receptor agonists)

  • Insomnia

Dropout Rates

The most concerning aspect of zalospirone's clinical profile was the high discontinuation rate in the 45 mg/day group. By week six of the trial, 51% of patients receiving this dose had dropped out due to intolerable side effects . This high attrition rate severely compromised the drug's development potential despite its demonstrated efficacy.

Tolerability Considerations

Current Status and Development Trajectory

Development Discontinuation

Despite showing promising antidepressant effects at the 45 mg dose level, zalospirone's development was never completed due to the significant tolerability issues observed in clinical trials . The high dropout rate (51%) in the high-dose group presented a major obstacle to further development .

Current Research Status

Currently, zalospirone is primarily used as a research tool for studying 5-HT1A receptor pharmacology rather than as a clinical candidate. Its chemical structure and pharmacological profile continue to inform the development of novel compounds targeting serotonergic systems.

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